N-Iodosaccharin N-Iodosaccharin
Brand Name: Vulcanchem
CAS No.: 86340-94-5
VCID: VC21061454
InChI: InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I
Molecular Formula: C7H4INO3S
Molecular Weight: 309.08 g/mol

N-Iodosaccharin

CAS No.: 86340-94-5

Cat. No.: VC21061454

Molecular Formula: C7H4INO3S

Molecular Weight: 309.08 g/mol

* For research use only. Not for human or veterinary use.

N-Iodosaccharin - 86340-94-5

Specification

CAS No. 86340-94-5
Molecular Formula C7H4INO3S
Molecular Weight 309.08 g/mol
IUPAC Name 2-iodo-1,1-dioxo-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Standard InChI Key XQKQROJYWLWDMP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I

Introduction

Chemical Structure and Properties

Structural Characteristics

N-Iodosaccharin (CAS No. 86340-94-5) possesses the molecular formula C₇H₄INO₃S with a formula weight of 309.08 . The compound's structure consists of a benzothiazole ring system with a carbonyl group at the 3-position, a sulfonyl group at positions 1 and 1, and the characteristic iodine atom attached to the nitrogen at position 2. This arrangement creates a unique reactivity profile that facilitates its role as an electrophilic iodinating agent.

The structure of N-Iodosaccharin enables it to participate in various types of intermolecular interactions, including halogen bonding, which has been extensively studied in its complexes with pyridine derivatives. These structural features contribute significantly to its chemical behavior and applications in organic synthesis.

Physical and Chemical Properties

N-Iodosaccharin exhibits distinctive physical and chemical properties that influence its handling, storage, and applications. The compound has a melting point of 206°C and a predicted boiling point of approximately 425.4±28.0°C . Its density is predicted to be around 2.36±0.1 g/cm³ . These properties contribute to its stability under standard laboratory conditions, making it manageable for various synthetic applications.

Table 1: Physical Properties of N-Iodosaccharin

PropertyValueSource
Melting Point206°C
Boiling Point (predicted)425.4±28.0°C
Density (predicted)2.36±0.1 g/cm³
FormCrystalline Powder
ColorBeige
pKa (at 25°C)1.30

From a chemical perspective, N-Iodosaccharin possesses a pKa value of 1.30 at 25°C, indicating its mildly acidic nature . The compound is soluble in common organic solvents, particularly in more polar solvents such as acetone and acetonitrile, but is insoluble in water . This solubility profile facilitates its use in various organic transformations while allowing for straightforward purification protocols.

One of the most significant chemical properties of N-Iodosaccharin is its ability to function as an electrophilic iodinating agent. The N-I bond is polarized in such a way that the iodine atom carries a partial positive charge, facilitating its transfer to electron-rich substrates. This property makes N-Iodosaccharin particularly valuable for the iodination of alkenic compounds and other electron-rich organic substrates .

Synthesis and Preparation

The synthesis of N-Iodosaccharin follows the classical procedure used for preparing N-haloamides, primarily involving the reaction of a silver salt of saccharin with iodine . This synthetic approach offers a reliable method for obtaining the compound in good yield and purity. The reaction is typically conducted in a neutral solvent such as acetone, which facilitates the formation of the N-I bond while minimizing side reactions .

The synthetic procedure begins with the preparation of the silver salt of saccharin, which subsequently reacts with molecular iodine to produce N-Iodosaccharin. The reaction can be represented by the following general scheme:

  • Formation of silver saccharinate from saccharin and a silver salt

  • Reaction of silver saccharinate with iodine in acetone

  • Isolation of the product, which often crystallizes as a hydrate

When synthesized under standard conditions, N-Iodosaccharin typically crystallizes as a crystallohydrate containing one equivalent of water. This water molecule is believed to be acquired from atmospheric moisture during the crystallization process . Under extremely dry conditions, the product may contain less than one equivalent of water, but the exact composition can be readily determined through iodometric titration .

Applications and Reactivity

As an Iodinating Agent

ApplicationDescriptionSource
Iodination of alkenic compoundsIntroduction of iodine atoms at specific positions
Synthesis of amphidinolides BUsed as a key reagent in the synthesis of complex natural products
Hydrolysis of thioglycosidesMild and selective cleavage of glycosidic bonds
Formation of halogen-bonded complexesForms complexes with pyridine derivatives through N-I⋯N′ halogen bonding

The interaction between N-Iodosaccharin and pyridine derivatives is particularly interesting from a structural perspective. When combined with 4-dimethylaminopyridine (DMAP) and similar bases, N-Iodosaccharin can undergo iodine transfer, forming complexes with distinctive structural features . These interactions have been extensively characterized through crystallographic studies, providing insights into the nature of halogen bonding in these systems.

Hazard CategoryClassificationHazard StatementPrecautionary StatementSource
Skin irritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye irritationCategory 2H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

The compound should be stored under refrigeration at approximately +4°C to maintain its stability and reactivity . When handling N-Iodosaccharin, it is essential to avoid contact with incompatible materials and to ensure adequate ventilation in the workspace. Due to its reactivity, it is advisable to keep N-Iodosaccharin away from strong reducing agents, which might lead to the release of iodine.

Given its cost and potential hazards, judicious use of N-Iodosaccharin is recommended. Commercial sources offer the compound at varying prices, with TCI Chemical providing 5g at approximately $432 (>98.0% purity) and TRC offering 1g at around $140 . These prices reflect the specialized nature of the reagent and its importance in organic synthesis.

Structural Studies and Interactions

Crystallographic Studies

Crystallographic studies have provided valuable insights into the structural features of N-Iodosaccharin and its complexes. Of particular interest is the N-Iodosaccharin–pyridine co-crystal system, which has been investigated under various conditions, including under hydrostatic pressure . This co-crystal system crystallizes in the monoclinic system, specifically in the space group B21/e (an unconventional setting of P21/c, chosen to emphasize the pseudo-orthorhombic symmetry of the lattice) .

In the crystal structure of the N-Iodosaccharin–pyridine co-crystal, each asymmetric unit contains one molecule each of N-Iodosaccharin and pyridine, linked via an N-I⋯N′ halogen-bonding motif . This structural arrangement is particularly interesting because it demonstrates the capacity of N-Iodosaccharin to participate in halogen bonding interactions, which are important in crystal engineering and supramolecular chemistry.

Under hydrostatic pressure, the N-Iodosaccharin–pyridine co-crystal system exhibits interesting behavior, including mechanical twinning . At high pressure, the sample splits into two domains, related by a twofold rotation about the100 direction of the unit cell . This twinning phenomenon is reversible when the pressure is released, indicating the dynamic nature of the crystal structure under external stimuli .

The bulk modulus of the N-Iodosaccharin–pyridine co-crystal has been determined to be approximately 7 GPa from experimental data and 6.8 GPa from theoretical calculations . These values provide insights into the mechanical properties of the crystal and its response to external pressure.

Halogen Bonding Properties

N-Iodosaccharin exhibits remarkable halogen bonding properties, forming strong complexes with various Lewis bases, particularly pyridine derivatives . These halogen bonds involve the interaction between the iodine atom of N-Iodosaccharin (as the halogen bond donor) and the nitrogen atom of the pyridine derivative (as the halogen bond acceptor) .

In complexes with derivatives such as 4-dimethylaminopyridine (DMAP), 4-pyrrolidinopyridine (PPY), 4-morpholinopyridine (MPY), and 4-piperidinopyridine (PiPY), N-Iodosaccharin forms halogen bonds with distinctive structural features . These complexes also exhibit secondary interactions, including π-stacking between the aromatic rings of the pyridine derivative and N-Iodosaccharin, with centroid-to-centroid distances of approximately 3.71 Å .

An interesting phenomenon observed in some N-Iodosaccharin complexes is iodine transfer from N-Iodosaccharin to the base . This process occurs particularly with more nucleophilic pyridine derivatives, such as DMAP, PPY, MPY, and PiPY . The iodine transfer process precludes the determination of binding constants for these specific complexes .

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